[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate
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Overview
Description
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzoyl and chloromethylphenoxy groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-fluorobenzoyl chloride with a phenyl derivative, followed by esterification with 2-(4-chloro-2-methylphenoxy)propanoic acid. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological research, particularly in the development of pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and the production of high-performance materials.
Mechanism of Action
The mechanism of action of [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include signal transduction and metabolic processes, which are critical for its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Fluorobenzoyl chloride
- 2-Chloro-4-fluorobenzoic acid
Uniqueness
Compared to these similar compounds, [4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate stands out due to its combined functional groups, which provide a unique set of chemical properties. This combination allows for more versatile applications and reactivity, making it a valuable compound in various scientific and industrial fields .
Properties
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFO4/c1-14-13-18(24)7-12-21(14)28-15(2)23(27)29-20-10-5-17(6-11-20)22(26)16-3-8-19(25)9-4-16/h3-13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKZRNBDFLAYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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